molecular formula C12H14ClNOS B599519 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione CAS No. 159298-85-8

2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione

Cat. No. B599519
CAS RN: 159298-85-8
M. Wt: 255.76
InChI Key: IVTBCCXBJKZXOS-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione, also known as CMET, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMET is a thiol compound that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione is not fully understood. However, it has been proposed that 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has also been shown to possess neuroprotective effects, reducing neuronal damage and improving cognitive function. Additionally, 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has been shown to possess cardioprotective effects, reducing myocardial damage and improving cardiac function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation in various cell types. Additionally, 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has been shown to possess low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione. One area of interest is its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione and its effects on various cell types. Future research could also focus on the development of new synthetic methods for 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione and its derivatives, as well as the optimization of its pharmacological properties. Finally, studies could also investigate the potential use of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione is a promising compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties. Its synthesis method has been well established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to using 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione in lab experiments, its low toxicity and potential therapeutic applications make it a useful tool for scientific research. Future research on 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione could lead to the development of new treatments for a range of diseases.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with carbon disulfide to yield 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione. This method has been reported to yield high purity and yield of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione.

Scientific Research Applications

2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-(2-chlorophenyl)-1-morpholin-4-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNOS/c13-11-4-2-1-3-10(11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTBCCXBJKZXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione

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